molecular formula C8H8N2O B069108 1H-Benzimidazol-4-ol, 1-methyl- CAS No. 163808-08-0

1H-Benzimidazol-4-ol, 1-methyl-

Cat. No. B069108
M. Wt: 148.16 g/mol
InChI Key: GLRJCNWNFIRMLL-UHFFFAOYSA-N
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Description

“1H-Benzimidazol-4-ol, 1-methyl-” is a heterocyclic compound . It is a solid and its molecular weight is 134.14 . The SMILES string for this compound is Oc1cccc2[nH]cnc12 .


Molecular Structure Analysis

The molecular structure of “1H-Benzimidazol-4-ol, 1-methyl-” consists of a benzene ring fused with a five-membered imidazole ring . The InChI key for this compound is DODRSIDSXPMYQJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1H-Benzimidazol-4-ol, 1-methyl-” is a solid compound . Its molecular weight is 134.14 . The SMILES string for this compound is Oc1cccc2[nH]cnc12 .

Safety And Hazards

“1H-Benzimidazol-4-ol, 1-methyl-” is classified as a dangerous compound. It has the hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-methylbenzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-9-8-6(10)3-2-4-7(8)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRJCNWNFIRMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazol-4-ol, 1-methyl-

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